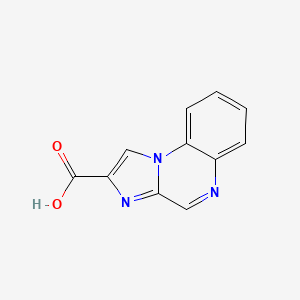
N1'-Methoxycarbonylbiotin methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1’-Methoxycarbonylbiotin methyl ester is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that is essential for various metabolic processes. This compound is particularly interesting due to its structural modifications, which make it a valuable model for studying carboxybiotin and its interactions in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1’-Methoxycarbonylbiotin methyl ester can be synthesized through a series of chemical reactions starting from biotinThe reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of N1’-Methoxycarbonylbiotin methyl ester on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of industrial-scale reactors, continuous flow processes, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N1’-Methoxycarbonylbiotin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the ester group, potentially converting it back to biotin or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse biotin derivatives .
Aplicaciones Científicas De Investigación
N1’-Methoxycarbonylbiotin methyl ester has several scientific research applications:
Chemistry: It serves as a model compound for studying the electronic configuration and reactivity of biotin derivatives.
Biology: The compound is used to investigate the role of biotin in enzymatic carboxylation reactions and its interactions with proteins.
Medicine: Research into biotin derivatives like N1’-Methoxycarbonylbiotin methyl ester can provide insights into potential therapeutic applications, such as enzyme inhibitors or diagnostic agents.
Mecanismo De Acción
The mechanism of action of N1’-Methoxycarbonylbiotin methyl ester involves its interaction with enzymes that utilize biotin as a cofactor. The compound mimics the structure of carboxybiotin, allowing researchers to study the carboxylation and decarboxylation processes. The ureido carbonyl bond in the compound plays a crucial role in these reactions, modulating the nucleophilicity of the ureido moiety and facilitating the transfer of carboxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Carboxybiotin: The carboxylated form of biotin, involved in carboxylation reactions.
Biotin methyl ester: A simpler ester derivative of biotin.
Uniqueness
N1’-Methoxycarbonylbiotin methyl ester is unique due to its methoxycarbonyl group, which provides distinct electronic and steric properties. This makes it a valuable tool for studying the mechanistic aspects of biotin-dependent enzymes and their interactions with substrates .
Propiedades
Número CAS |
4795-59-9 |
|---|---|
Fórmula molecular |
C13H20N2O5S |
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1 |
Clave InChI |
BNKOHWLXGAGMAQ-QXEWZRGKSA-N |
SMILES |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
SMILES isomérico |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC |
SMILES canónico |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
Key on ui other cas no. |
4795-59-9 |
Sinónimos |
N1'-methoxycarbonylbiotin methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















